molecular formula C7H11NO4 B062626 2-((Methoxycarbonyl)amino)ethyl acrylate CAS No. 161928-18-3

2-((Methoxycarbonyl)amino)ethyl acrylate

Cat. No.: B062626
CAS No.: 161928-18-3
M. Wt: 173.17 g/mol
InChI Key: GYAHZPHTBHATHC-UHFFFAOYSA-N
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Description

2-((Methoxycarbonyl)amino)ethyl acrylate is an acrylate ester derivative characterized by a methoxycarbonylamino (-NHCO₂CH₃) functional group attached to the ethyl chain of the acrylate backbone.

Properties

CAS No.

161928-18-3

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(methoxycarbonylamino)ethyl prop-2-enoate

InChI

InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10)

InChI Key

GYAHZPHTBHATHC-UHFFFAOYSA-N

SMILES

COC(=O)NCCOC(=O)C=C

Canonical SMILES

COC(=O)NCCOC(=O)C=C

Synonyms

2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Methoxycarbonylamino)ethyl prop-2-enoate typically involves the esterification of acrylic acid with an appropriate alcohol in the presence of a catalyst. Industrial production methods often utilize ion exchange resins or sulfuric acid as catalysts to facilitate the esterification reaction. The crude ester obtained is then purified through processes such as derecombination, extraction, and rectification .

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonylamino)ethyl prop-2-enoate involves its ability to undergo polymerization, forming long chains of polymers. These polymers exhibit unique properties such as flexibility, toughness, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its interaction with other monomers and the formation of polymeric structures .

Comparison with Similar Compounds

Key Features:

  • Chemical Structure : CH₂=CHCOOCH₂CH₂NHCO₂CH₃
  • Functional Groups: Acrylate ester, carbamate (methoxycarbonylamino).
  • Potential Applications: Polymer synthesis (e.g., hydrogels, coatings), drug delivery systems (due to hydrolyzable carbamate group), and biochemical tools (e.g., enzyme inhibitors) .

The following analysis compares 2-((Methoxycarbonyl)amino)ethyl acrylate with structurally analogous acrylates, focusing on substituent effects, physical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Structural Analogs and Key Differences
Compound Name Substituent Molecular Weight (g/mol) Key Functional Attributes
This compound Methoxycarbonylamino ethyl ~175.17* Carbamate group enhances polarity and hydrolytic stability
2-(Dimethylamino)ethyl acrylate Dimethylamino ethyl 143.19 Tertiary amine introduces cationic properties; used in adhesives and pH-responsive polymers
2-Methoxyethyl acrylate Methoxy ethyl 130.14 Polar ether group lowers glass transition temperature (Tg); used in flexible coatings
2-(Acetoacetoxy)ethyl methacrylate Acetoacetoxy ethyl 200.23 β-ketoester enables crosslinking via Michael addition; applied in UV-curable coatings
Methyl 2-cyanoacrylate Cyano group 111.10 Rapid anionic polymerization; medical adhesives (e.g., surgical glue)

*Calculated based on molecular formula.

Physicochemical Properties

  • Reactivity: The acrylate group in all compounds undergoes radical polymerization. However, the carbamate group in this compound may slow polymerization kinetics compared to 2-methoxyethyl acrylate due to steric hindrance or hydrogen bonding . 2-(Dimethylamino)ethyl acrylate exhibits pH-dependent solubility, forming cationic polymers in acidic conditions .
  • Thermal Properties :

    • Methoxyethyl acrylate (Tg ≈ -50°C) produces soft polymers, while carbamate-containing analogs likely have higher Tg due to hydrogen bonding .
    • Fluorinated analogs (e.g., 2-(Perfluorobutyl)ethyl acrylate) exhibit extreme hydrophobicity and chemical resistance, contrasting with the polar carbamate group .
  • Hydrolysis: Carbamates hydrolyze slower than esters but faster than amides. This property could make this compound suitable for controlled-release applications compared to more stable amide derivatives .

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